![molecular formula C8H15NO3P+ B12322056 Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)](/img/structure/B12322056.png)
Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)
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Overview
Description
Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- (9CI) is a chemical compound with the molecular formula C8H16NO3P It is characterized by the presence of a phosphinic acid group attached to a 3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolylmethyl moiety
Preparation Methods
The synthesis of phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as phosphinic acid derivatives and isoxazole intermediates . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphinic acids are recognized for their role as bioactive compounds with potential therapeutic applications. The specific compound has been studied for its effects on various biological systems:
- Enzyme Inhibition : Research indicates that phosphinic acid derivatives can serve as potent inhibitors of specific enzymes involved in disease processes. For instance, phosphinic dipeptides have been shown to inhibit aminopeptidases from Plasmodium falciparum, making them potential candidates for antimalarial therapies. Structural studies revealed critical interactions between these inhibitors and enzyme active sites, suggesting a mechanism for their inhibitory action .
- Anticancer Activity : A study evaluated the anti-neoplastic potential of a phosphinic acid derivative in human osteosarcoma cells. The results showed that this compound exhibited significant cytotoxic effects, with a notable decrease in cell viability at higher concentrations. This suggests that phosphinic acids may be explored further as anticancer agents .
Synthesis and Structural Characterization
The synthesis of phosphinic acid derivatives often involves complex organic reactions that yield compounds with unique structural properties. For example:
- Synthesis Techniques : The development of new synthesis methods for phosphinic acids has been a focus in medicinal chemistry. Researchers have explored the modification of existing compounds to enhance biological activity and specificity. Techniques such as NMR spectroscopy and X-ray diffraction are commonly employed to characterize these compounds and confirm their structures .
Environmental and Ecological Impact
Phosphorus-containing compounds, including phosphinic acids, play significant roles in ecological systems:
- Nutrient Cycling : Studies have indicated that phosphonic and phosphinic acids contribute to phosphorus cycling in marine environments. These compounds can influence the availability of phosphorus for biological uptake, thereby affecting marine productivity .
Case Study 1: Antimalarial Research
In a study focusing on the inhibition of PfA-M1 and PfA-M17 enzymes, researchers utilized phosphinic dipeptides as tool compounds to elucidate enzyme mechanisms. The findings highlighted how structural variations in phosphinic acids could optimize binding interactions and enhance inhibitory potency against malaria pathogens .
Case Study 2: Anticancer Potential
A recent investigation into a newly developed phosphinic acid derivative demonstrated its efficacy against osteosarcoma cells using various assays (MTT assay, LDH assay). The compound showed promising results with good biocompatibility at lower concentrations while exhibiting significant cytotoxicity at higher doses .
Summary of Applications
Application Area | Description |
---|---|
Enzyme Inhibition | Targeting specific enzymes linked to diseases like malaria; potential drug development. |
Anticancer Therapy | Demonstrated cytotoxic effects against osteosarcoma cells; further research warranted. |
Environmental Impact | Role in nutrient cycling within marine ecosystems; implications for ecological health. |
Mechanism of Action
The mechanism of action of phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- can be compared with other similar compounds, such as:
Phosphinic acid derivatives: These compounds share the phosphinic acid group but differ in their substituents.
Biological Activity
Phosphinic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI) , exploring its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a phosphinic acid functional group attached to an isoxazole ring. The structure can be represented as follows:
where n, m, p, q, and r denote the number of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms respectively.
Phosphinic acids typically function as enzyme inhibitors. The specific biological activities of this compound are linked to its ability to interact with various biological targets, including:
- Macrophage Migration Inhibitory Factor (MIF) : Evidence suggests that isoxazole derivatives can inhibit MIF activity, which plays a role in inflammatory responses and immune regulation .
- Endoplasmic Reticulum Aminopeptidases (ERAPs) : Phosphinic inhibitors have demonstrated significant inhibitory activity against ERAP enzymes, which are involved in antigen processing and presentation .
Biological Activities
The compound exhibits several notable biological activities:
- Anti-inflammatory Activity : Isoxazole derivatives have been shown to possess anti-inflammatory properties. For instance, studies indicate that these compounds can reduce inflammation markers in vitro .
- Antimicrobial Activity : Research has identified isoxazoles as potent antimicrobial agents against various pathogens. The specific phosphinic acid derivative may enhance this activity through structural modifications that improve its interaction with microbial targets .
- Antitumor Activity : Some studies suggest that phosphinic acids exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C8H15NO3P+ |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C8H14NO3P/c1-8(2,3)7-4-6(12-9-7)5-13(10)11/h6H,4-5H2,1-3H3/p+1 |
InChI Key |
MRWZFEDIQXMKSZ-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)C1=NOC(C1)C[P+](=O)O |
Origin of Product |
United States |
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